

chemical and physical properties of (RS)-AMPA hydrobromide

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Compound of Interest		
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An In-depth Technical Guide to the Chemical and Physical Properties of **(RS)-AMPA Hydrobromide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid hydrobromide, commonly known as (RS)-AMPA hydrobromide, is a synthetic amino acid analogue that serves as a potent and selective agonist for the AMPA-type ionotropic glutamate receptors.[1][2] As a bioisostere of the neurotransmitter glutamate, it is an indispensable tool in neuroscience research for investigating excitatory synaptic transmission, synaptic plasticity, and the physiological roles of AMPA receptors.[1][3] This hydrobromide salt form of (RS)-AMPA offers enhanced water solubility compared to its zwitterionic parent compound, facilitating its use in aqueous solutions for in vitro and in vivo studies.[4] This document provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its analysis, and a visualization of its primary signaling pathway.

Physicochemical Properties

The fundamental chemical and physical characteristics of **(RS)-AMPA hydrobromide** are summarized below. These properties are crucial for sample preparation, storage, and experimental design.



Property	Value	Reference(s)
Chemical Name	(RS)-α-Amino-3-hydroxy-5- methyl-4-isoxazolepropionic acid hydrobromide	
Synonym(s)	(±)-AMPA hydrobromide	[1]
CAS Number	171259-81-7	
Molecular Formula	C7H10N2O4·HBr	[1]
Molecular Weight	267.08 g/mol	
Appearance	White solid	[5]
Purity	≥98% to ≥99% (as determined by HPLC)	[1][5]
Storage Conditions	Desiccate at +4°C for long- term storage. Store at -20°C.	[4][5][6]

Solubility Data

(RS)-AMPA hydrobromide is noted for being more water-soluble than the parent (RS)-AMPA. [4] Precise solubility can vary based on batch-specific characteristics like hydration.

Solvent	Maximum Concentration	Notes	Reference(s)
Water	10 mM (2.67 mg/mL)	Gentle warming may be required for complete dissolution.	[4][5]
DMSO	Soluble	Specific concentration data not widely published.	[1]
Ethanol (EtOH)	Soluble	Specific concentration data not widely published.	[1]



When preparing stock solutions, it is critical to use the batch-specific molecular weight provided on the Certificate of Analysis, as the degree of hydration can affect the actual weight. Stock solutions should be prepared fresh; long-term storage in solution is not recommended.[5][7]

Experimental Protocols

The following sections detail standardized methodologies for the analysis and verification of **(RS)-AMPA hydrobromide**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a representative reverse-phase HPLC (RP-HPLC) method for assessing the purity of **(RS)-AMPA hydrobromide**. Since it is an amino acid derivative, precolumn derivatization is typically required for sensitive UV or fluorescence detection.[8]

Objective: To separate and quantify **(RS)-AMPA hydrobromide** from potential impurities.

Materials & Instrumentation:

- HPLC system with a binary pump, autosampler, column oven, and a fluorescence or UV-Vis detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 μm particle size).
- (RS)-AMPA hydrobromide sample.
- HPLC-grade water, acetonitrile (ACN), and methanol (MeOH).
- Phosphate buffer (e.g., 10 mM Sodium Phosphate, pH adjusted).
- Derivatization agent: o-phthalaldehyde (OPA) with a thiol (e.g., 3-mercaptopropionic acid).[8]
- Volumetric flasks, pipettes, and autosampler vials.

Methodology:

Mobile Phase Preparation:



- Mobile Phase A: Prepare a 10 mM sodium phosphate buffer in HPLC-grade water and adjust the pH to 7.8. Filter through a 0.45 μm membrane.
- Mobile Phase B: Prepare a mixture of ACN:MeOH:Water (e.g., 45:45:10 v/v/v).
- Standard Preparation:
 - Accurately weigh approximately 5 mg of (RS)-AMPA hydrobromide and dissolve in a known volume of Mobile Phase A to create a stock solution (e.g., 1 mg/mL).
 - Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 μg/mL).
- Sample Preparation:
 - Prepare a sample solution at a concentration within the calibration range (e.g., 10 μg/mL).
- Automated Pre-Column Derivatization (within autosampler):
 - Program the autosampler to mix a specific volume of the sample/standard with the OPA reagent solution.
 - Allow a short reaction time (e.g., 1-2 minutes) before injection.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 3.5 μm
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 40°C
 - Injection Volume: 10 μL
 - Detection (Fluorescence): Excitation = 330 nm, Emission = 418 nm.[9]
 - Gradient Elution:



Time (min)	% Mobile Phase B
0.0	5
20.0	60
22.0	100
25.0	100
25.1	5

| 30.0 | 5 |

- Data Analysis:
 - Integrate the peak area corresponding to the derivatized (RS)-AMPA.
 - Construct a calibration curve from the standards.
 - Calculate the purity of the sample by comparing its peak area to the total area of all peaks in the chromatogram (Area Percent method).

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is used to confirm the chemical structure of the molecule.

Objective: To acquire ¹H and ¹³C NMR spectra to verify the molecular structure of **(RS)-AMPA hydrobromide**.

Materials & Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).
- 5 mm NMR tubes.
- (RS)-AMPA hydrobromide sample (5-20 mg for optimal signal).[10]
- Deuterated solvent (e.g., Deuterium Oxide, D₂O, due to the compound's water solubility).



Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of (RS)-AMPA hydrobromide directly into a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of D₂O.
 - Cap the tube and vortex gently until the sample is fully dissolved.
- Spectrometer Setup:
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal from the D₂O.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the ¹H and ¹³C frequencies.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
 - Apply a water suppression pulse sequence if the residual HDO signal is overwhelming.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required due to the low natural abundance of ¹³C (typically >1024 scans).
- Data Processing and Analysis:



- Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
- Calibrate the chemical shifts. For D₂O, the residual HDO peak can be set to ~4.79 ppm.
- Integrate the peaks in the ¹H spectrum and assign them to the corresponding protons in the molecule.
- Assign the peaks in the ¹³C spectrum to the corresponding carbon atoms.
- The resulting spectra should be consistent with the known structure of AMPA, showing characteristic peaks for the isoxazole ring, methyl group, and the propionic acid backbone.

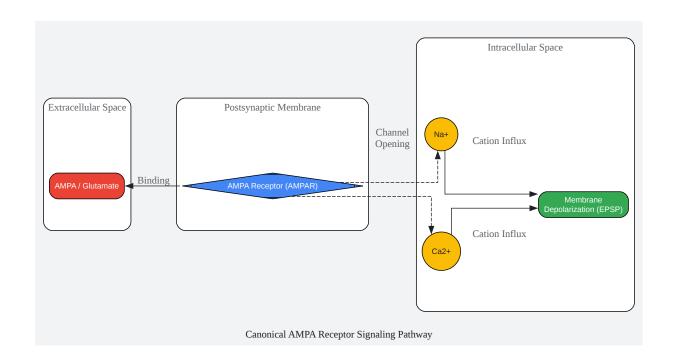
Mechanism of Action and Signaling

(RS)-AMPA hydrobromide acts as an agonist at AMPA receptors (AMPARs), which are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.[3][11][12]

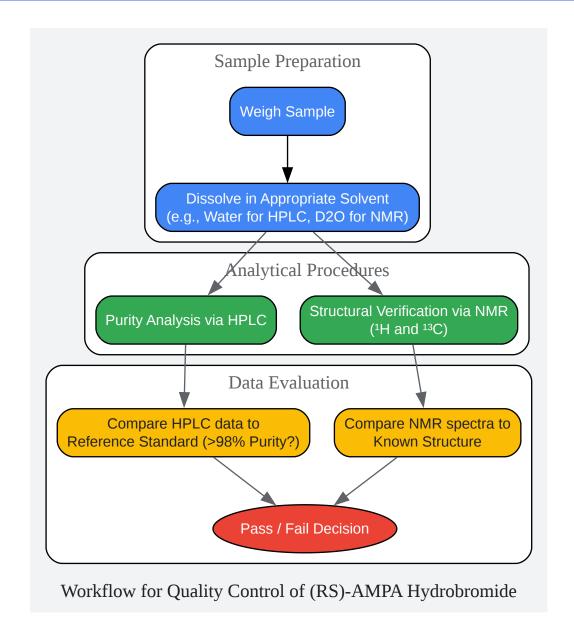
AMPA Receptor Activation Pathway

The binding of an agonist like AMPA or glutamate to the AMPA receptor's ligand-binding domain induces a conformational change in the receptor protein. This change opens a central ion channel pore, allowing for the rapid influx of positively charged ions, primarily sodium (Na+), and to a lesser extent, calcium (Ca²⁺), depending on the subunit composition of the receptor. [11][13] This influx of cations leads to the depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). This rapid depolarization is a fundamental step in synaptic transmission and plasticity.[14]









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